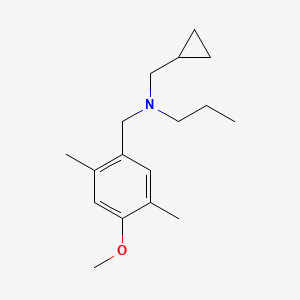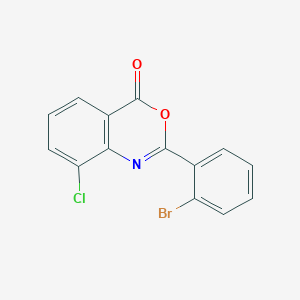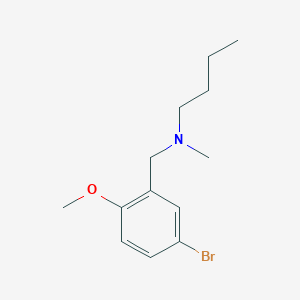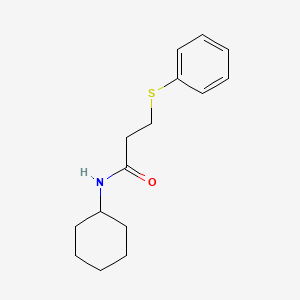
(cyclopropylmethyl)(4-methoxy-2,5-dimethylbenzyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl(4-methoxy-2,5-dimethylbenzyl)propylamine, commonly known as CPMDP, is a chemical compound that belongs to the class of psychoactive substances. CPMDP has gained significant attention from researchers due to its potential applications in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of CPMDP is not fully understood. However, it is believed to act as a selective serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which is thought to underlie the antidepressant and anxiolytic effects of CPMDP.
Biochemical and Physiological Effects:
CPMDP has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and noradrenaline systems. It has been reported to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. CPMDP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the stress response. This suggests that CPMDP may have potential applications in the treatment of stress-related disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
CPMDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various behavioral and biochemical assays. However, CPMDP also has some limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. Furthermore, the long-term effects of CPMDP on the brain and behavior are not well characterized, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on CPMDP. One potential avenue is to investigate its potential applications in the treatment of stress-related disorders such as depression and anxiety. Another direction is to study the long-term effects of CPMDP on the brain and behavior, including its potential for abuse and addiction. Finally, more research is needed to fully understand the mechanism of action of CPMDP and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
CPMDP can be synthesized by the reaction of cyclopropylmethylamine with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CPMDP has been studied extensively for its potential applications in the field of neuroscience. It has been reported to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. CPMDP has also been shown to enhance the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-8-18(11-15-6-7-15)12-16-9-14(3)17(19-4)10-13(16)2/h9-10,15H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAAMYNMFYHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)

![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)
![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![ethyl 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B5184039.png)

![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)